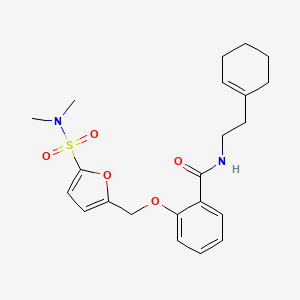

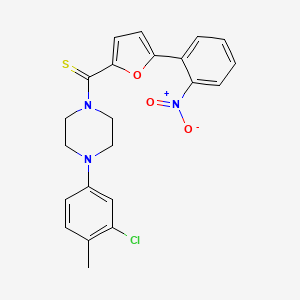

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a novel benzamide derivative, which is structurally related to compounds that have been studied for their potential pharmacological activities. Benzamide derivatives are a significant class of compounds due to their diverse range of biological activities. The specific compound mentioned includes a furan moiety, which is a heterocyclic ring that can contribute to the bioactivity of the molecule.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the specific compound, they do offer insights into the synthesis of related compounds. For instance, the synthesis of furan derivatives has been explored through the cyclization of benzofuran propionic acid derivatives, as described in the first paper . This process involves heating with polyphosphoric acid to yield various furan-containing compounds. Similarly, the second paper discusses the synthesis of benzamide derivatives with different substituents, which are derived from metoclopramide . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate substituents on the benzamide and furan moieties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their pharmacological properties. The presence of the dimethylsulfamoyl group on the furan ring, as indicated in the compound's name, suggests that it could influence the molecule's electron distribution and steric hindrance, which in turn could affect its binding to biological targets. The cyclohexenyl group attached to the ethyl chain could also impact the compound's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution, which can be used to modify their structure and tailor their biological properties. The furan ring is reactive due to its aromaticity and electron-rich oxygen atom, which can participate in electrophilic substitution reactions. These reactions could be used to further modify the compound to enhance its desired activity or reduce unwanted side effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the methoxy and dimethylsulfamoyl groups could affect the compound's solubility in various solvents, which is important for its bioavailability. The cyclohexenyl group could impact the compound's stability and its interaction with the biological environment. Understanding these properties is essential for the development of the compound as a potential therapeutic agent .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Cyclic Dipeptidyl Ureas : A study by Sañudo et al. (2006) involved the synthesis of cyclic dipeptidyl ureas, where cyclohexyl or benzyl isocyanide played a crucial role. This synthesis pathway could be relevant for understanding the formation of similar structures like N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Evaluating Tautomeric Stability : Research by Dobosz et al. (2020) on the stability of tautomers based on Gibbs free energies could provide insights into the stability of similar compounds like this compound (Dobosz, Mućko, & Gawinecki, 2020).

Chemical Transformations and Applications

Dimethyldioxirane Oxidation : Lévai et al. (2002) demonstrated the oxidation of tetrahydrobenzofurans using dimethyldioxirane, which might be applicable in modifying the benzofuran moiety in this compound (Lévai, Kočevar, Tóth, Simon, Vranicar, & Adam*, 2002).

Baylis-Hillman Reaction in Polar Solvents : A study by Aggarwal et al. (2002) focused on the Baylis-Hillman reaction, which could potentially be used for the functional modification of similar compounds (Aggarwal, Dean, Mereu, & Williams, 2002).

Pharmacological Applications

- Pharmacological Activities of Furanyl Derivatives : Research by Makkar and Chakraborty (2018) on furanyl derivatives from red seaweed demonstrated significant anti-inflammatory and antioxidative properties, suggesting potential pharmacological applications for similar furanyl compounds (Makkar & Chakraborty, 2018).

Advanced Synthesis Techniques

- Novel Synthesis of Substituted Isoquinolines : A study by Meuzelaar et al. (1998) on the acid-catalyzed cyclization of specific formamides could offer novel synthesis routes for complex structures related to this compound (Meuzelaar, Neeleman, Maat, & Sheldon, 1998).

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-24(2)30(26,27)21-13-12-18(29-21)16-28-20-11-7-6-10-19(20)22(25)23-15-14-17-8-4-3-5-9-17/h6-8,10-13H,3-5,9,14-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQXSRNABSRTAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)